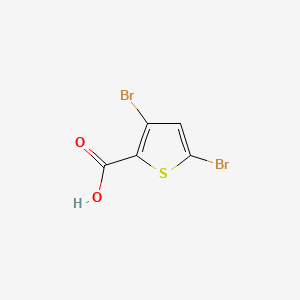

3,5-Dibromothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSIPRAZKDEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347754 | |

| Record name | 3,5-dibromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-68-4 | |

| Record name | 3,5-dibromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7311-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of the thiophene ring, two bromine atoms, and a carboxylic acid functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and materials science.

Chemical Properties

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Br₂O₂S | [1] |

| Molecular Weight | 285.94 g/mol | [1] |

| CAS Number | 7311-68-4 | [1] |

| Melting Point | 215-220 °C | |

| Physical Form | Solid | |

| SMILES | OC(=O)c1sc(Br)cc1Br | |

| InChI | 1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |

Solubility

Qualitative solubility information suggests that this compound is soluble in many organic solvents.[2] Thiophene itself is soluble in ether and alcohol but insoluble in water.[2] Given the polar carboxylic acid group, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.

Spectral Data (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the thiophene ring. The chemical shift of the carboxylic acid proton is expected to be in the range of 10-13 ppm and may be broad.[3]

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the bromine and carboxylic acid substituents.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[6] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[7][8] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4).

Experimental Protocols

Plausible Synthesis of this compound

A specific detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be adapted from the synthesis of the related compound, 5-bromothiophene-3-carboxylic acid.[9] The proposed synthesis involves the direct bromination of thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carboxylic acid

-

Bromine

-

Glacial acetic acid

-

Ice water

Procedure:

-

Dissolve thiophene-2-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of two equivalents of bromine in glacial acetic acid to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional components: the thiophene ring, the two bromine atoms, and the carboxylic acid group.

-

Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.[5]

-

Bromine Atoms: The bromine atoms are susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A key application of this compound is as a precursor for more complex molecules. For instance, after esterification of the carboxylic acid group, the bromine atoms can be selectively functionalized.

Logical Workflow for Synthesis and Subsequent Suzuki Coupling

Caption: Plausible synthetic workflow for this compound and its subsequent use in a Suzuki coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] The thiophene ring is considered a bioisostere of the benzene ring and can be found in numerous approved drugs.[2]

This compound serves as a valuable starting material for the synthesis of novel, biologically active molecules. The two bromine atoms provide handles for introducing diverse substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of brominated thiophene carboxylic acids have been investigated for various therapeutic applications, including:

-

Anticancer agents

-

Antibacterial and antifungal agents

-

Anti-inflammatory drugs

-

Antiviral compounds

The ability to readily modify the structure of this compound makes it an attractive scaffold for the development of new drug candidates targeting a variety of diseases.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and versatile reactivity allow for the construction of complex molecular architectures. While further experimental data on its specific spectral properties and solubility would be beneficial, the available information and analogies to related compounds provide a solid foundation for its use in research and development. The synthetic pathways and applications outlined in this guide highlight the importance of this compound as a valuable tool for the discovery of new bioactive molecules and functional materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. compoundchem.com [compoundchem.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3,5-Dibromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,5-dibromothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic strategies, providing itemized experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its thiophene core, substituted with two bromine atoms and a carboxylic acid group, offers multiple points for chemical modification, making it a versatile scaffold in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atoms allows for selective functionalization through cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations. This guide focuses on the most reliable and well-documented synthetic route to this compound, proceeding via a polybrominated intermediate.

Primary Synthesis Pathway: A Two-Step Approach

The most viable and commonly referenced synthesis of this compound involves a two-step process:

-

Exhaustive Bromination of Thiophene: Thiophene is first perbrominated to yield 2,3,5-tribromothiophene. This reaction is a straightforward electrophilic aromatic substitution.

-

Regioselective Lithiation and Carboxylation: 2,3,5-Tribromothiophene then undergoes a regioselective lithium-halogen exchange at the most reactive alpha-position (C2), followed by quenching with carbon dioxide to install the carboxylic acid group.

This pathway is favored due to the high yields and selectivity achievable at each step, as well as the ready availability of the starting materials.

Data Presentation

The following tables summarize the quantitative data for the primary synthesis pathway.

Table 1: Synthesis of 2,3,5-Tribromothiophene from Thiophene

| Parameter | Value | Reference |

| Starting Material | Thiophene | [1] |

| Reagents | Bromine, Chloroform | [1] |

| Reaction Time | 10 hours (addition), overnight stirring | [1] |

| Reaction Temperature | Cooled with tap water, then 50°C | [1] |

| Yield | 75-85% | [1] |

Table 2: Synthesis of this compound from 2,3,5-Tribromothiophene

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Tribromothiophene | [2] |

| Reagents | n-Butyllithium (n-BuLi), Carbon Dioxide (dry ice) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -78°C | [3] |

| Reaction Time | 30-60 minutes (lithiation), 1-3 hours (carboxylation) | [3] |

| Yield | (Not explicitly stated for this specific transformation, but generally high for this type of reaction) |

Experimental Protocols

Step 1: Synthesis of 2,3,5-Tribromothiophene

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

Thiophene (1125 g, 13.4 moles)

-

Chloroform (450 ml)

-

Bromine (6480 g, 40.6 moles)

-

2N Sodium hydroxide solution

-

Potassium hydroxide (800 g)

-

95% Ethanol (1.5 L)

-

Calcium chloride

Procedure:

-

A 5-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and an outlet for the evolved hydrogen bromide.

-

Thiophene and chloroform are charged into the flask, which is situated in a cooling bath of cold tap water.

-

Bromine is added dropwise to the stirred mixture over a period of 10 hours.

-

After the addition is complete, the mixture is allowed to stand overnight.

-

The following day, the mixture is heated at 50°C for several hours.

-

The reaction mixture is then washed with a 2N sodium hydroxide solution.

-

The organic layer is refluxed for 7 hours with a solution of potassium hydroxide in 95% ethanol and subsequently poured into water.

-

The organic layer is separated, washed with water, and dried over calcium chloride.

-

The product is purified by fractional distillation to yield 2,3,5-tribromothiophene (3200–3650 g, 75–85%). Boiling point: 123–124°C at 9 mm Hg.[1]

Step 2: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the lithiation of brominated thiophenes and subsequent carboxylation.[3]

Materials:

-

2,3,5-Tribromothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dry ice (solid carbon dioxide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 1 M)

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a septum, and an argon or nitrogen inlet.

-

2,3,5-Tribromothiophene (1.0 eq) is dissolved in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M) and transferred to the reaction flask via cannula.

-

The solution is cooled to -78°C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70°C. The reaction mixture is then stirred at -78°C for 30-60 minutes.

-

In a separate flask, an excess of crushed dry ice is placed. The lithiated thiophene solution is then transferred via cannula onto the dry ice with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

Once at room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous MgSO₄ or Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The crude product is acidified with hydrochloric acid to precipitate the carboxylic acid, which can then be purified by recrystallization.

Mandatory Visualizations

Synthesis Pathway Diagram

Experimental Workflow for Lithiation and Carboxylation

References

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromothiophene-2-carboxylic Acid

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromothiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the proton on the thiophene ring. The acidic proton of the carboxylic acid group will also be present, though its chemical shift can be highly variable and it may appear as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.7 | Singlet | N/A |

| -COOH | 10 - 13 | Broad Singlet | N/A |

Note: The chemical shift of the carboxylic acid proton is dependent on concentration and the solvent used.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached bromine and oxygen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 170 |

| C-2 | 135 - 145 |

| C-3 | 115 - 125 |

| C-4 | 130 - 140 |

| C-5 | 110 - 120 |

Note: These are predicted values based on typical chemical shifts for similar compounds and substituent effects.[1][2][3]

A standard protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[5][6] Gentle heating or vortexing can aid dissolution.[4]

-

If any solid particles remain, filter the solution through a pipette with a cotton plug to prevent interference with the magnetic field homogeneity.[4][6]

-

Transfer the clear solution into a clean, high-quality NMR tube to a height of about 4-5 cm.[5][6]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.[5]

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

-

Shimming : The magnetic field homogeneity is optimized, either manually or automatically, to achieve high resolution and sharp peaks.[5]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[5][7]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and initiate data collection.[5][7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and thiophene functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |

| C-Br Stretch | 500 - 600 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[3][8]

For a solid sample, several methods can be employed to obtain an IR spectrum:

-

Thin Solid Film Method :

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[9]

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]

-

-

KBr Pellet Method :

-

Attenuated Total Reflectance (ATR) Method :

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

| Parameter | Value |

| Molecular Formula | C₅H₂Br₂O₂S |

| Molecular Weight | 285.94 g/mol |

| Monoisotopic Mass | 283.81424 Da[12] |

Expected Fragmentation Pattern :

-

Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), resulting in prominent peaks at M⁺, (M+2)⁺, and (M+4)⁺.

-

Acylium Ion : A significant peak is expected from the cleavage of the C-Br bond, forming an acylium ion.[13]

-

Loss of -OH : A peak corresponding to the loss of a hydroxyl radical (M-17) is common for carboxylic acids.[3][14]

-

Loss of -COOH : A peak resulting from the loss of the entire carboxyl group (M-45) may also be observed.[3][14]

For a non-volatile solid, direct introduction into the mass spectrometer is a common method.

-

Sample Introduction :

-

Ionization :

-

The sample molecules are ionized. Common techniques for this type of compound include:

-

Electron Impact (EI) : The sample is bombarded with a high-energy beam of electrons, which knocks off an electron to form a molecular ion (M⁺). This is a "hard" ionization technique that often causes extensive fragmentation.[16][17]

-

Electrospray Ionization (ESI) : The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it forms charged droplets. This is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.[15][18]

-

-

-

Mass Analysis and Detection :

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. amherst.edu [amherst.edu]

- 12. PubChemLite - this compound (C5H2Br2O2S) [pubchemlite.lcsb.uni.lu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,5-Dibromothiophene-2-carboxylic acid (CAS: 7311-68-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromothiophene-2-carboxylic acid, with the CAS number 7311-68-4, is a highly functionalized heterocyclic compound that serves as a critical building block in organic synthesis. Its thiophene core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for the construction of complex molecular architectures. This versatility makes it a valuable intermediate in the synthesis of novel organic materials, particularly in the fields of polymer chemistry and medicinal chemistry. The presence of bromine atoms allows for various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into other functional groups or used to modulate solubility and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, with a focus on its role in drug discovery and development. Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities.[1][2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7311-68-4 | - |

| Molecular Formula | C₅H₂Br₂O₂S | - |

| Molecular Weight | 285.94 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | 215-220 °C | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

Table 2: Predicted and Representative Spectroscopic Data

| Spectroscopy | Expected/Representative Data | Notes |

| ¹H NMR | A single peak in the aromatic region (δ 7.0-8.0 ppm) for the thiophene proton. A broad singlet for the carboxylic acid proton (δ 10-13 ppm). | The exact chemical shift of the thiophene proton is influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carboxylic acid proton signal may be broad and its position can vary with concentration and solvent. |

| ¹³C NMR | Signals for the four carbons of the thiophene ring (δ 110-140 ppm) and the carboxylic acid carbonyl carbon (δ 165-185 ppm). | The carbons attached to bromine will show lower intensity and their chemical shifts will be significantly affected. The carbonyl carbon signal is typically in the downfield region. |

| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (1680-1710), C-Br stretch (500-600), C-S vibrations. | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretching frequency is typical for an aromatic carboxylic acid. |

| Mass Spec. | Molecular ion peak (M+) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). Fragmentation may involve loss of COOH and Br. | The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) is a key identifier. |

Synthesis and Reactions

Synthesis of this compound

A common synthetic route to this compound involves the bromination of a suitable thiophene precursor followed by carboxylation. While a specific detailed protocol for this exact molecule is not widely published, a general and plausible synthetic workflow can be outlined based on established organic chemistry principles and procedures for similar compounds.

Experimental Protocol: General Bromination of a Thiophene Carboxylic Acid (Adapted from similar syntheses)

-

Reaction Setup: To a solution of thiophene-2-carboxylic acid in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add a catalytic amount of a Lewis acid (e.g., iron filings or FeBr₃).

-

Bromine Addition: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the reaction mixture at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Key Reactions: The Suzuki Cross-Coupling

A primary application of this compound in synthetic chemistry is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents at the 3- and 5-positions of the thiophene ring.[4]

Experimental Protocol: Representative Suzuki Cross-Coupling (Adapted from a similar dibromothiophene derivative) [5]

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery and Development

The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring and for its favorable electronic and lipophilic properties.[1] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

The general strategy involves initial modification of the carboxylic acid group to an ester or amide, followed by sequential or one-pot cross-coupling reactions to introduce diverse substituents at the 3- and 5-positions. These substituents can be tailored to interact with specific biological targets. The resulting library of compounds can then be screened for various pharmacological activities. Thiophene derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[2] For instance, the synthesis of novel thiophene-based derivatives via Suzuki coupling has led to the discovery of compounds with potent spasmolytic activity.[4]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute toxicant if swallowed and is a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new materials and pharmaceuticals. Its rich chemistry, particularly its utility in palladium-catalyzed cross-coupling reactions, allows for the creation of a wide array of complex molecules from a readily accessible starting material. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and drug development professionals in leveraging this important chemical building block in their scientific endeavors.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Dibromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The molecular structure of 3,5-Dibromothiophene-2-carboxylic acid is characterized by a central five-membered thiophene ring, substituted with two bromine atoms at the 3- and 5-positions and a carboxylic acid group at the 2-position. The presence of the electronegative sulfur atom and bromine atoms, along with the electron-withdrawing carboxylic acid group, significantly influences the electronic distribution and geometry of the thiophene ring.

Predicted Molecular Geometry

Based on X-ray crystallographic data of similar substituted thiophene-2-carboxylic acids and density functional theory (DFT) calculations on related molecules, the key structural parameters of this compound can be predicted. The thiophene ring is expected to be planar, with bond lengths and angles characteristic of an aromatic system, albeit perturbed by the substituents.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | General Range in Thiophene Derivatives |

| Bond Lengths (Å) | ||

| C2-C3 | ~1.38 | 1.36 - 1.39 |

| C3-C4 | ~1.42 | 1.41 - 1.44 |

| C4-C5 | ~1.37 | 1.36 - 1.38 |

| C2-S1 | ~1.72 | 1.70 - 1.74 |

| C5-S1 | ~1.71 | 1.70 - 1.73 |

| C2-C(O)OH | ~1.48 | 1.47 - 1.50 |

| C3-Br | ~1.87 | 1.85 - 1.90 |

| C5-Br | ~1.86 | 1.84 - 1.89 |

| C=O | ~1.22 | 1.21 - 1.24 |

| C-O | ~1.32 | 1.30 - 1.35 |

| O-H | ~0.97 | 0.96 - 0.98 |

| **Bond Angles (°) ** | ||

| S1-C2-C3 | ~111 | 110 - 113 |

| C2-C3-C4 | ~113 | 112 - 114 |

| C3-C4-C5 | ~112 | 111 - 113 |

| C4-C5-S1 | ~112 | 111 - 113 |

| C2-S1-C5 | ~92 | 91 - 93 |

| C3-C2-C(O)OH | ~125 | 123 - 127 |

| S1-C2-C(O)OH | ~124 | 122 - 126 |

| C2-C3-Br | ~124 | 122 - 126 |

| C4-C5-Br | ~125 | 123 - 127 |

| O=C-O | ~123 | 121 - 125 |

| C-O-H | ~107 | 105 - 109 |

Note: These values are estimations based on data from related compounds and computational models.

Conformational Analysis

The conformation of this compound is primarily defined by the orientation of the carboxylic acid group relative to the thiophene ring. The rotation around the C2-C(carboxyl) single bond is the main determinant of the molecule's overall shape.

Computational studies on 2-thiophenecarboxaldehyde and other related compounds have shown that two planar conformers, syn and anti, are possible. In the syn conformer, the carbonyl oxygen of the carboxylic acid is oriented towards the sulfur atom of the thiophene ring. In the anti conformer, the carbonyl oxygen is pointed away from the sulfur atom.

For 2-substituted thiophenes, the syn conformer is often found to be more stable due to favorable electrostatic interactions between the carbonyl oxygen and the sulfur atom. The energy barrier for rotation between the two conformers is typically in the range of 8-12 kcal/mol. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups often leads to the formation of dimeric structures, which can influence the preferred conformation.

Caption: Rotational isomers of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ) | Rationale |

| ¹H NMR | ||

| H4 | ~7.5 - 7.8 | The sole proton on the thiophene ring, deshielded by the adjacent bromine atom and the aromatic system. |

| COOH | ~13.0 - 14.0 (broad) | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange. |

| ¹³C NMR | ||

| C2 | ~135 - 140 | Carbon bearing the carboxylic acid group, deshielded. |

| C3 | ~115 - 120 | Carbon attached to a bromine atom, showing a characteristic upfield shift due to the heavy atom effect. |

| C4 | ~130 - 135 | The only carbon bearing a hydrogen atom. |

| C5 | ~110 - 115 | Carbon attached to a bromine atom. |

| C=O | ~162 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300 - 2500 | O-H stretch | Very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |

| ~1700 | C=O stretch | Strong absorption from the carbonyl group of the carboxylic acid. Conjugation with the thiophene ring may lower this frequency slightly. |

| ~1600, ~1450 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1300 | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |

| ~900 | O-H bend | Out-of-plane bending of the carboxylic acid hydroxyl group. |

| ~800 - 700 | C-Br stretch | Stretching vibrations of the carbon-bromine bonds. |

| ~700 | C-S stretch | Thiophene ring C-S stretching vibration. |

Experimental Protocols

This section outlines general experimental procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis

A common route to this compound involves the bromination of a suitable thiophene precursor.

Caption: General synthetic workflow for this compound.

Protocol:

-

Dissolve thiophene-2-carboxylic acid in glacial acetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Characterization

The synthesized compound should be characterized using the following standard analytical techniques.

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3,5-Dibromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 3,5-Dibromothiophene-2-carboxylic acid. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the presence of multiple reaction sites. Understanding the reactivity of its carboxylic acid moiety is crucial for the strategic design and synthesis of novel derivatives with potential applications in drug discovery and development.

Core Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound undergoes a variety of characteristic reactions, including esterification, amidation, reduction, and decarboxylation. The electron-withdrawing nature of the bromine atoms on the thiophene ring can influence the reactivity of the carboxylic acid group, potentially enhancing its electrophilicity.

Amidation: Formation of Thiophene-2-carboxamides

The conversion of this compound to its corresponding amides is a key transformation for generating derivatives with diverse biological activities. This reaction is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

Quantitative Data for Amidation Reactions

| Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |

| 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl, DMAP | Not Specified | 61% | [1][2] |

| 4,6-Difluorobenzo[d]thiazol-2-amine | Not Specified | Not Specified | 60% | [1] |

| 8-Aminoquinoline | EDC·HCl, DIPEA | DMF | Not Specified | [3] |

| Various Amines | EDC·HCl, HOBt, DIPEA | DMF or CH2Cl2 | High yields expected |

Experimental Protocol: Amidation using EDC/DIPEA

This protocol describes a general procedure for the synthesis of 3,5-Dibromothiophene-2-carboxamides.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Desired primary or secondary amine

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve this compound (1.0 mmol) and EDC·HCl (1.2 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (1.5 mmol) to the solution and stir for 10 minutes at room temperature.

-

To this activated solution, add the desired amine (1.0 mmol).

-

Stir the reaction mixture for 20 hours at room temperature.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure amide.[3]

Esterification: Formation of Thiophene-2-carboxylates

Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction with an alcohol is typically reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.

Quantitative Data for Esterification

| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Ethanol | H₂SO₄ (catalytic) | Reflux, 6 h | Not explicitly stated for this step, but the subsequent reduction of the ester proceeded with a 79% yield over two steps. | [4] |

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of ethyl 3,5-dibromothiophene-2-carboxylate.

Materials:

-

This compound

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

3 M Potassium Carbonate (K₂CO₃) solution

-

Ethyl acetate (AcOEt)

Procedure:

-

To a solution of this compound (1.2 g, 4.2 mmol) in anhydrous ethanol (5 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Heat the mixture to reflux for 6 hours.

-

After cooling to room temperature, quench the reaction by neutralizing the mixture to a neutral pH with 3 M potassium carbonate solution.

-

Extract the product with ethyl acetate (2 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude ethyl 3,5-dibromothiophene-2-carboxylate.[4]

-

The crude product can be further purified by column chromatography if necessary.

References

The Synthetic Versatility of 3,5-Dibromothiophene-2-carboxylic Acid: A Gateway to Novel Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a thiophene ring substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for elaboration. This allows for the construction of complex molecular architectures with a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science. The bromine atoms at the 3- and 5-positions are amenable to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The carboxylic acid moiety at the 2-position provides a handle for amide bond formation, esterification, or other functional group transformations, further expanding its synthetic utility. This technical guide explores the key applications of this compound in organic synthesis, providing detailed experimental protocols and summarizing key reaction data.

Core Applications in Organic Synthesis

The strategic placement of reactive functional groups on the thiophene scaffold of this compound makes it an ideal precursor for the synthesis of a variety of organic molecules. The primary applications revolve around palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds at the bromine-substituted positions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. In the context of this compound, this reaction allows for the sequential or simultaneous replacement of the bromine atoms with aryl or heteroaryl groups, leading to the synthesis of 3,5-diarylthiophene-2-carboxylic acids and their derivatives. These biaryl thiophene structures are of significant interest in drug discovery as they are found in a number of biologically active compounds. It has been reported that derivatives of 5-bromothiophene-2-carboxylic acid exhibit spasmolytic activity, potentially through the blockage of calcium channels.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides an efficient route to introduce alkynyl groups onto the thiophene ring by reacting the dibromo-substituted starting material with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] This reaction opens up possibilities for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the preparation of functional materials and complex organic molecules.

Cyclization Reactions: Accessing Fused-Ring Systems

The disubstituted nature of the derivatives synthesized from this compound allows for subsequent intramolecular cyclization reactions to form novel thiophene-fused heterocyclic systems. These fused-ring structures are often associated with unique photophysical properties and biological activities.

Data Presentation: A Summary of Key Reactions

The following table summarizes quantitative data for representative reactions involving thiophene-2-carboxylic acid derivatives, providing a comparative overview of reaction conditions and yields.

| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene:H₂O | 90 | - | Pentyl 5-phenylthiophene-2-carboxylate | 85 | [3] |

| Phenethyl 5-bromothiophene-2-carboxylate | (3,4-Dichlorophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene:H₂O | 90 | - | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 82 | [3] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF | 100 | 3 | 2-Amino-3-(phenylethynyl)pyridine | 96 | [4] |

| Iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ / [TBP][4EtOV] | - | - | Diphenylacetylene | 85 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the derivatization of brominated thiophene carboxylic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene Carboxylate

This protocol is adapted from procedures for similar bromothiophene derivatives and provides a general method for the synthesis of 5-arylthiophene-2-carboxylates.[3]

Materials:

-

Pentyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pentyl 5-arylthiophene-2-carboxylate.

Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling, which can be adapted for this compound and its derivatives.[4]

Materials:

-

Aryl bromide (e.g., this compound derivative) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

-

Phosphine ligand (e.g., PPh₃, 5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add the aryl bromide, palladium catalyst, phosphine ligand, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF and triethylamine to the flask.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Signaling Pathways of Thiophene Derivatives

Derivatives of this compound have shown promise in modulating key biological pathways implicated in various diseases, including cancer and smooth muscle disorders.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[6][7] Certain thiophene derivatives have been identified as inhibitors of this pathway.[6] They are thought to interfere with the accumulation of β-catenin in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription.

References

- 1. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 3,5-Dibromothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromothiophene-2-carboxylic acid (CAS No. 7311-68-4), a key building block in medicinal chemistry and materials science. This document outlines commercially available sources, key technical data, and its relevance in research and development.

Commercial Availability

This compound is available from a range of chemical suppliers catering to research and bulk manufacturing needs. The purity of the commercially available compound typically ranges from 95% to 98%. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Purity | Melting Point (°C) | CAS Number | Molecular Weight | Additional Notes |

| --INVALID-LINK-- | 95%[1] | 215-220[1] | 7311-68-4[1] | 285.94[1] | - |

| --INVALID-LINK-- | - | - | 7311-68-4 | - | Inquire for purity and other data. |

| Sobekbio Biosciences | 98% | - | 7311-68-4 | - | - |

| --INVALID-LINK-- | 97% | 180-188 | 7311-68-4 | 285.94 | - |

| Sunway Pharm Ltd. | 97% | - | 7311-68-4 | 285.94 | - |

Physicochemical and Spectroscopic Data

While a comprehensive Certificate of Analysis with complete spectroscopic data for this compound is not publicly available from all suppliers, the following table summarizes expected and reported data based on available information and spectroscopic principles for related compounds. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier upon purchase.

| Property | Data | Source |

| Molecular Formula | C₅H₂Br₂O₂S | [1] |

| Molecular Weight | 285.94 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 7311-68-4 | [1] |

| Purity | 95-98% | [1] |

| Melting Point | 180-220 °C | [1] |

| ¹H NMR | A singlet for the thiophene proton is expected. The carboxylic acid proton will appear as a broad singlet, typically downfield. | General Spectroscopic Principles |

| ¹³C NMR | Signals for the five carbons of the thiophene ring and the carboxylic acid carbon are expected. The carbons attached to bromine will show characteristic shifts. | General Spectroscopic Principles |

| FT-IR | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Br stretches are expected. | General Spectroscopic Principles |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic group and bromine atoms. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be evident. | General Spectroscopic Principles |

Experimental Protocols

One common synthetic strategy involves the lithiation of a dibromothiophene followed by quenching with carbon dioxide. Another approach is the direct bromination of a thiophene carboxylic acid. Researchers should consult specialized chemical synthesis literature and databases for detailed procedures, adapting them as necessary for this specific target molecule.

Role in Drug Discovery and Development

Thiophene derivatives are a cornerstone in medicinal chemistry due to their bioisosteric relationship with benzene rings, offering modified physicochemical properties while often retaining biological activity. The presence of bromine atoms and a carboxylic acid group on the thiophene ring of this compound provides multiple reactive handles for further chemical transformations. This makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

The carboxylic acid moiety can be converted to a variety of functional groups, such as esters and amides, while the bromine atoms are amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular scaffolds for drug discovery programs.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.

Caption: A flowchart for the procurement of this compound.

Potential Synthetic Pathways

This diagram outlines potential synthetic transformations of this compound, highlighting its utility as a versatile building block.

Caption: Reaction pathways of this compound.

References

Methodological & Application

Synthesis of 3,5-Dibromothiophene-2-carboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3,5-dibromothiophene-2-carboxylic acid and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science. The provided methodologies are aimed at ensuring high-purity compounds suitable for further research and development.

Application Notes

This compound is a key building block for the synthesis of a variety of organic molecules. The bromine atoms at the 3- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group at the 2-position can be readily converted into esters, amides, and other derivatives, further expanding the chemical space accessible from this starting material.

Derivatives of this compound have shown significant potential in drug discovery. They have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase alpha (PI3Kα), and FMS-like tyrosine kinase 3 (FLT3), which are crucial targets in oncology.[1][2][3] Additionally, some derivatives have been explored for their role in modulating the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and migration.[4] The thiophene core is a bioisostere for the phenyl ring and can offer improved metabolic stability and pharmacokinetic properties.

Beyond pharmaceuticals, these compounds are also utilized in the development of organic electronic materials, such as conjugated polymers for organic photovoltaics and thin-film transistors. The thiophene unit contributes to the electronic properties of these materials.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carboxylic acid

-

Bromine

-

Glacial Acetic Acid

-

Ice

-

Distilled water

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve thiophene-2-carboxylic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any remaining acetic acid and unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Thiophene-2-carboxylic acid | Bromine | Glacial Acetic Acid | 4-6 | 0-10 (addition), RT (stirring) | 70-80 |

Protocol 2: Synthesis of Methyl 3,5-Dibromothiophene-2-carboxylate (Esterification)

This protocol details the esterification of this compound using methanol in the presence of an acid catalyst.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure methyl 3,5-dibromothiophene-2-carboxylate.

Quantitative Data Summary:

| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Methanol | H₂SO₄ | Methanol | 4-6 | Reflux | 85-95 |

Protocol 3: Synthesis of 3,5-Dibromo-N-phenylthiophene-2-carboxamide (Amidation)

This protocol describes the synthesis of an amide derivative from this compound and aniline using a coupling agent.

Materials:

-

This compound

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve this compound, EDC, and HOBt in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add aniline to the reaction mixture and continue stirring at room temperature for 12-18 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3,5-dibromo-N-phenylthiophene-2-carboxamide.

Quantitative Data Summary:

| Starting Material | Reagents | Coupling Agents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Aniline | EDC, HOBt | DMF | 12-18 | Room Temperature | 75-85 |

Visualizations

Synthesis Workflow

Caption: General synthesis scheme for this compound and its derivatives.

Signaling Pathway Inhibition by Thiophene Derivatives

References

Application Notes and Protocols for the Synthesis of Poly(3,5-Dibromothiophene-2-carboxylic acid)

Introduction

Conjugated polymers derived from thiophene monomers are a cornerstone in the development of organic electronics, finding applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The introduction of functional groups, such as carboxylic acids, onto the polymer backbone can significantly enhance material properties, including solubility in polar solvents, self-assembly behavior, and interfacial characteristics in devices. This document provides detailed application notes and experimental protocols for the synthesis of poly(3,5-Dibromothiophene-2-carboxylic acid), a promising candidate for such applications.

The direct polymerization of this compound is challenging due to the reactivity of the carboxylic acid proton, which can interfere with many transition metal-catalyzed cross-coupling reactions. Therefore, a "protect-polymerize-deprotect" strategy is the most effective approach. This involves the initial esterification of the carboxylic acid monomer, followed by polymerization of the esterified monomer, and concluding with the hydrolysis of the polymer ester to yield the desired poly(thiophene-2-carboxylic acid).

This document outlines protocols for the following key steps:

-

Esterification of this compound.

-

Polymerization of the resulting ester monomer via Stille, Suzuki, and Direct Arylation Polymerization (DArP) methods.

-

Hydrolysis of the polymer ester to obtain the final carboxylic acid-functionalized polymer.

Data Presentation

The following tables summarize representative quantitative data for polythiophene derivatives synthesized using the methods described herein. It is important to note that specific data for poly(this compound) and its esters are not extensively reported in the literature; therefore, the presented data are based on analogous polythiophene systems and should be considered as expected values.

Table 1: Representative Molecular Weight Data for Poly(thiophene-2-carboxylate) Derivatives

| Polymerization Method | Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Stille Polymerization | Alkyl 3,5-dibromothiophene-2-carboxylate | 15 - 30 | 30 - 60 | 1.8 - 2.5 |

| Suzuki Polymerization | Alkyl 3,5-dibromothiophene-2-carboxylate | 10 - 25 | 20 - 50 | 1.7 - 2.3 |

| Direct Arylation Poly. | Alkyl 3,5-dibromothiophene-2-carboxylate | 12 - 28 | 25 - 55 | 1.9 - 2.6 |

Table 2: Representative Thermal and Optical Properties of Poly(thiophene-2-carboxylic acid) Derivatives

| Property | Value |

| Decomposition Temperature (TGA, Td) | > 250 °C[1] |

| Glass Transition Temperature (DSC, Tg) | 140 - 160 °C[1] |

| UV-Vis Absorption (λmax, in solution) | 430 - 460 nm[2] |

| UV-Vis Absorption (λmax, in film) | 450 - 500 nm[2] |

| Photoluminescence Emission (λem, in solution) | 500 - 550 nm |

Experimental Protocols

Esterification of this compound

This protocol describes the protection of the carboxylic acid group as an ester, a crucial step before polymerization. A common method is the Steglich esterification.[3]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, 2-ethylhexanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add the desired alcohol (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Polymerization of Alkyl 3,5-Dibromothiophene-2-carboxylate

Stille polymerization is a robust method for forming C-C bonds and is widely used for synthesizing conjugated polymers.[2]

Materials:

-

Alkyl 3,5-dibromothiophene-2-carboxylate (monomer)

-

Bis(trimethylstannyl)thiophene (co-monomer)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Toluene or chlorobenzene, anhydrous

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.) and bis(trimethylstannyl)thiophene (1.0 eq.) in anhydrous toluene.

-

Add the catalyst, Pd₂(dba)₃ (1-2 mol%), and the ligand, P(o-tol)₃ (4-8 mol%).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration and wash with methanol and acetone.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the polymer fraction.

-

Precipitate the polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.

Suzuki polymerization is another powerful cross-coupling reaction that is tolerant to a variety of functional groups.[4]

Materials:

-

Alkyl 3,5-dibromothiophene-2-carboxylate (monomer)

-

Thiophene-2,5-diboronic acid bis(pinacol) ester (co-monomer)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

-

Toluene and water (or THF/water mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the alkyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq.), and the base (K₂CO₃ or CsF, 3-4 eq.).

-

Add the catalyst, Pd(PPh₃)₄ (1-3 mol%).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours.

-

After cooling to room temperature, pour the mixture into methanol to precipitate the polymer.

-

Collect the polymer by filtration and wash with water and methanol.

-

Purify the polymer using Soxhlet extraction as described in the Stille polymerization protocol.

-

Precipitate the final polymer and dry under vacuum.

DArP is an increasingly popular method due to its atom economy and reduced synthetic steps, as it does not require the pre-functionalization of one of the monomers with organometallic reagents.[5][6]

Materials:

-

Alkyl 3,5-dibromothiophene-2-carboxylate (monomer)

-

Thiophene (co-monomer, if performing an A-B type copolymerization)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

-

Pivalic acid (PivOH)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent, anhydrous

Procedure:

-

In a Schlenk tube, add alkyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), thiophene (1.0-1.2 eq. if used), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), PivOH (20-30 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add anhydrous DMAc to the mixture.

-

Degas the mixture with argon or nitrogen for 20-30 minutes.

-

Heat the reaction to 110-130 °C and stir for 24-72 hours.

-

Cool the reaction to room temperature and pour into a mixture of methanol and water to precipitate the polymer.

-

Filter the polymer and wash thoroughly with methanol.

-

Purify by Soxhlet extraction as previously described.

-

Isolate the final polymer by precipitation and dry under vacuum.

Hydrolysis of Poly(alkyl thiophene-2-carboxylate)

This final step deprotects the ester groups to yield the target poly(this compound).

Materials:

-

Poly(alkyl thiophene-2-carboxylate)

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or dioxane

-

Methanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve the poly(alkyl thiophene-2-carboxylate) in THF or dioxane.

-

Add a solution of KOH or NaOH (a large excess, e.g., 10-20 eq. per ester unit) in a mixture of water and methanol.

-

Heat the mixture to reflux (60-80 °C) and stir for 24-48 hours.

-

Monitor the hydrolysis by FT-IR spectroscopy, looking for the disappearance of the ester C=O stretch and the appearance of the carboxylic acid O-H and C=O stretches.

-

After cooling, acidify the mixture to a pH of 1-2 by the dropwise addition of 1 M HCl. This will precipitate the polymer.

-

Collect the polymer by filtration and wash extensively with deionized water to remove salts.

-

Wash the polymer with methanol and then dry under high vacuum.

Mandatory Visualizations

Caption: Synthetic workflow for poly(this compound).

Caption: Key components of the Stille polymerization reaction.

Caption: Key components of the Suzuki polymerization reaction.

Caption: Key components of the Direct Arylation Polymerization (DArP).

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]